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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzonitrile

CAS No.: 180526-90-3

Cat. No.: B2533712 Get Quote

CAS: 180526-90-3 | Formula: C₈H₇NO₂ | MW: 149.15 Da[1][2][3]

Part 1: Executive Directive & The Regioisomer
Challenge
In drug discovery, the benzonitrile scaffold is ubiquitous, serving as a precursor for amidines,

tetrazoles, and kinase inhibitors. However, the synthesis of 5-hydroxy-2-methoxybenzonitrile
(Target A) often yields regioisomeric byproducts, most notably 2-hydroxy-5-methoxybenzonitrile

(Isomer B).

Both isomers share identical molecular weights, similar polarity, and identical proton spin

systems (ABX patterns). Reliance on standard 1D-NMR or low-res MS is a common failure

mode. This guide establishes a self-validating protocol using NOESY NMR and HMBC to

unambiguously assign the position of the phenolic hydroxyl (-OH) versus the methoxy ether (-

OMe) relative to the nitrile (-CN) group.

The Elucidation Workflow
The following decision tree outlines the logical progression from crude isolate to confirmed

structure.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2533712?utm_src=pdf-interest
https://www.synblock.com/product/180526-90-3.html
https://www.bldpharm.com/products/180526-90-3.html
https://www.bidepharm.com/products/180526-90-3.html
https://www.benchchem.com/product/b2533712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Isolate LC-MS (Purity & MW)
[M+H]+ = 150.05

Step 1 FT-IR
Nitrile Stretch (~2225 cm-1)

Step 2 1H NMR (DMSO-d6)
Verify ABX Pattern

Step 3 Isomer Check
(Target vs. 2-OH Isomer)

2D NOESY
Spatial Proximity Test

Critical Path Confirmed Structure
5-Hydroxy-2-methoxy

Validation

Click to download full resolution via product page

Figure 1: Analytical workflow prioritizing regioisomer differentiation via 2D NMR.

Part 2: Theoretical & Spectral Framework
Mass Spectrometry (LC-MS/HRMS)
While MS cannot distinguish regioisomers, it validates the elemental composition and ionization

behavior.

Ionization Mode: ESI Positive/Negative. Phenols ionize well in negative mode ([M-H]⁻), but

the methoxy/nitrile groups allow for protonation in positive mode ([M+H]⁺).

Diagnostic Ions:

[M+H]⁺: 150.05 m/z

[M-H]⁻: 148.04 m/z (Acidity of phenolic proton)

Fragmentation: Loss of •CH₃ (15 Da) and HCN (27 Da) are characteristic of

methoxybenzonitriles.

Infrared Spectroscopy (FT-IR)
The nitrile group provides a "silent region" handle, confirming the functional group integrity

during synthesis (e.g., ensuring no hydrolysis to amide/acid occurred).
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Functional Group Frequency (cm⁻¹) Morphology Assignment

O-H (Phenol) 3200–3500 Broad
Intermolecular H-

bonding

C≡N (Nitrile) 2220–2230 Sharp, Med Aryl Nitrile Stretch

C=C (Aromatic) 1580–1600 Sharp Ring breathing

C-O (Ether) 1250–1275 Strong Aryl alkyl ether stretch

Part 3: NMR Spectroscopy – The Definitive Proof
This section details the causality behind the spectral features. We use DMSO-d6 as the solvent

of choice.

Why? DMSO slows proton exchange, often allowing the phenolic -OH proton to appear as a

distinct singlet/broad peak (9.0–10.0 ppm), which is invisible in CDCl₃.

Proton (1H) NMR Assignment
The molecule contains three aromatic protons in a 1,2,4-substitution pattern (relative to the

protons themselves), creating an ABX spin system.

Structure Numbering:

C1: -CN (Nitrile)[4]

C2: -OMe (Methoxy)[4]

C3: H (Ortho to OMe)

C4: H (Meta to OMe)

C5: -OH (Phenol)

C6: H (Ortho to CN)

Predicted Shifts & Coupling:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/JP2007031331A/en
https://patents.google.com/patent/JP2007031331A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Shift (δ ppm) Multiplicity
Coupling (J
Hz)

Structural
Logic

H6 7.10 – 7.20 Doublet (d) J ~3.0 (meta)

Deshielded by -

CN (anisotropy).

Meta-coupled to

H4.

H4 6.95 – 7.05 dd J ~9.0, 3.0

Ortho to H3,

Meta to H6.

Shielded by -OH.

[5]

H3 6.80 – 6.90 Doublet (d) J ~9.0 (ortho)

Shielded by -

OMe. Ortho-

coupled to H4.

-OMe 3.80 – 3.90 Singlet (s) -

Characteristic

methoxy

position.

-OH 9.50 – 9.80 Broad s -

Acidic phenolic

proton (visible in

DMSO).

The "Killer Experiment": NOESY / ROESY
Standard 1H NMR coupling constants for the target (5-hydroxy-2-methoxy) and its isomer (2-

hydroxy-5-methoxy) are nearly identical because the proton arrangement (two ortho, one meta)

is preserved in both.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space

coupling (< 5 Å).

Scenario A: Target (5-Hydroxy-2-methoxybenzonitrile)

The -OMe group is at C2.

The H3 proton is at C3 (immediate neighbor).
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Observation: Strong NOE correlation between -OMe (3.8 ppm) and H3 (~6.9 ppm).

Secondary Check: No NOE between -OMe and H6.

Scenario B: Isomer (2-Hydroxy-5-methoxybenzonitrile)

The -OMe group is at C5.[2][3][5][6]

The protons at C4 and C6 are neighbors to the OMe.

Observation: Strong NOE correlation between -OMe and two aromatic protons (H4 and

H6).

TARGET: 5-Hydroxy-2-methoxy ISOMER: 2-Hydroxy-5-methoxy

Methoxy (C2)

Proton H3 (C3)

STRONG NOE
(Diagnostic)

Methoxy (C5)

Proton H4 (C4)

NOE

Proton H6 (C6)

NOE

Click to download full resolution via product page

Figure 2: NOESY correlation logic. The detection of a single strong NOE between OMe and the

doublet (H3) confirms the target structure.

Part 4: Synthesis & Impurity Profiling (Case Study)
To ensure the integrity of the material, one must understand its origin. The synthesis typically

proceeds via selective demethylation of 2,5-dimethoxybenzonitrile.

Protocol Summary:

Starting Material: 2,5-Dimethoxybenzonitrile.[4][7][8]
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Reagent: AlCl₃ (anhydrous) in Ether or Toluene.

Mechanism: The Lewis Acid (AlCl₃) coordinates to the nitrile nitrogen. This coordination

directs nucleophilic attack (by Cl⁻ or added iodide) to the ortho position (C2-OMe)

preferentially in many systems.

The Risk: If the coordination-directed deprotection dominates, you obtain 2-hydroxy-5-

methoxybenzonitrile (the unwanted isomer). If steric factors dominate (C5 is less hindered),

you get the target.

Purification: The two isomers have different pKa values and hydrogen-bonding capabilities.

Target (5-OH): OH is far from CN. Standard phenol behavior.[9]

Isomer (2-OH):[4] OH can H-bond to the nitrile nitrogen (intramolecular). This lowers the

boiling point and changes retention time on silica.

Reference Check: Literature suggests that under standard AlCl₃ conditions, the ortho-methoxy

group (C2) is often more labile due to the "coordination effect," yielding the 2-hydroxy isomer

as the major product. Therefore, rigorous NOESY analysis is mandatory to confirm you have

isolated the minor 5-hydroxy product or if an alternative route (e.g., from 3-bromo-4-

methoxyphenol) was used.

References
PubChem Compound Summary. "5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3)."

[7][8] National Center for Biotechnology Information.

Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th
Edition. (Standard text for ABX coupling constants and NOE principles).

Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory

Solvents." J. Org. Chem. 1997, 62, 21, 7512–7515.

Seshadri, T. R., et al. "Selective demethylation of the 5-methoxyl group in flavanones."[6]

Proceedings of the Indian Academy of Sciences, 1953. (Foundational work on selective

demethylation of polymethoxy systems).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://patents.google.com/patent/CN105777529A/en
https://patents.google.com/patent/JP2007031331A/en
https://www.benchchem.com/product/b2533712?utm_src=pdf-body
https://www.bldpharm.com/products/116314-61-5.html
https://www.bldpharm.com/products/104436-60-4.html
https://www.ias.ac.in/article/fulltext/seca/046/03/0238-0244
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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